molecular formula C24H32N4O4 B11543629 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11543629
M. Wt: 440.5 g/mol
InChI Key: PXHWUCVCJLZLAN-DHRITJCHSA-N
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Description

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a bis(2-methylpropyl)amino group, and a methylphenoxyacetohydrazide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Amination: The addition of a bis(2-methylpropyl)amino group to the nitrophenyl intermediate.

    Condensation: The reaction of the aminated nitrophenyl compound with a methylphenoxyacetohydrazide derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with oxidative enzymes, while the bis(2-methylpropyl)amino group could influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide: Unique due to its specific combination of functional groups.

    N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide: Similar in structure but may differ in the position or type of substituents.

Uniqueness

The uniqueness of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C24H32N4O4/c1-17(2)14-27(15-18(3)4)22-11-10-21(28(30)31)12-20(22)13-25-26-24(29)16-32-23-9-7-6-8-19(23)5/h6-13,17-18H,14-16H2,1-5H3,(H,26,29)/b25-13+

InChI Key

PXHWUCVCJLZLAN-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C

Origin of Product

United States

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